N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide

Lipophilicity Drug-likeness ADME Prediction

This methylsulfonyl-piperazine oxazolyl-furan-2-carboxamide (CAS 1286705-64-3) is the sole sulfonylated congener in the F6154 series, with computed XLogP3 of −0.2 and TPSA of 134 Ų—significantly more polar than the pyrimidin-2-yl analog (XLogP3 +0.9, TPSA 118 Ų). The methylsulfonyl group is a documented pharmacophoric determinant for CB1 receptor antagonism (WO2008024284A2). Procure this compound as a low-lipophilicity benchmark for ADME panels or to explore sulfonyl-dependent CB1 pharmacology. Available assay-ready, pre-plated for agrochemical and HTS campaigns.

Molecular Formula C14H16N4O6S
Molecular Weight 368.36
CAS No. 1286705-64-3
Cat. No. B2404441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide
CAS1286705-64-3
Molecular FormulaC14H16N4O6S
Molecular Weight368.36
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C(=O)C2=COC(=N2)NC(=O)C3=CC=CO3
InChIInChI=1S/C14H16N4O6S/c1-25(21,22)18-6-4-17(5-7-18)13(20)10-9-24-14(15-10)16-12(19)11-3-2-8-23-11/h2-3,8-9H,4-7H2,1H3,(H,15,16,19)
InChIKeyGYEOUWSYRBPCHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-(Methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide (CAS 1286705-64-3): Structural Identity and Procurement-Relevant Physicochemical Profile


N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide (CAS 1286705-64-3) is a synthetic heterocyclic small molecule (C₁₄H₁₆N₄O₆S, MW 368.37 g/mol) featuring a furan-2-carboxamide core linked via a 1,3-oxazole bridge to a 4-(methylsulfonyl)piperazine-1-carbonyl moiety [1]. The compound is commercially catalogued as a research screening compound by Life Chemicals (catalog F6154-0438) at ≥90% purity, with the methylsulfonyl substituent on the piperazine ring representing the key structural differentiator from closely related analogs in the oxazolyl-furan-carboxamide series [2]. Computed physicochemical descriptors include an XLogP3 of −0.2, a topological polar surface area (TPSA) of 134 Ų, one hydrogen bond donor, and eight hydrogen bond acceptors, placing this compound in a moderately polar physicochemical space distinct from its heteroaryl-substituted piperazine congeners [1].

Why Generic Substitution of N-(4-(4-(Methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide with In-Class Piperazine Analogs Carries Unquantified Risk


The oxazolyl-furan-carboxamide scaffold is shared among multiple commercially available analogs differing solely in the substituent at the piperazine N4 position—including pyrimidin-2-yl (CAS 1396710-11-4), pyridin-2-yl (CAS 1286719-35-4), and morpholine-4-carbonyl (CAS 1396709-82-2) variants [1]. Despite their near-identical molecular weights (within ~1–91 Da), these substituent changes produce meaningful shifts in key computed drug-likeness parameters: the methylsulfonyl analog shows an XLogP3 of −0.2, whereas the pyrimidin-2-yl analog registers +0.9—a polarity shift exceeding one log unit—and a TPSA difference of 16 Ų (134 vs. 118 Ų) [1][2]. Patent literature on the broader sulfonylated piperazine chemotype further documents that the sulfonyl moiety is a pharmacophoric determinant for cannabinoid-1 (CB1) receptor antagonism, a property not replicated by heteroaryl-substituted congeners [3]. These computational and chemotype-level divergences indicate that substitution without confirmatory bioassay data introduces an unquantified and potentially material risk of altered target engagement, solubility, and permeability.

Product-Specific Quantitative Differentiation Evidence for N-(4-(4-(Methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide (CAS 1286705-64-3) Versus Closest Structural Analogs


XLogP3 Lipophilicity: A Greater Than One Log Unit Difference Driving Differential Permeability and Solubility

The target compound (CAS 1286705-64-3) exhibits a computed XLogP3 of −0.2, placing it near the polarity threshold associated with favorable aqueous solubility and reduced passive membrane permeability [1]. In contrast, the closest structural analog—N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide (CAS 1396710-11-4)—has a computed XLogP3 of +0.9, representing a 1.1 log unit shift into more lipophilic space [2]. Both values were generated by the identical XLogP3 3.0 algorithm (PubChem release 2025.09.15), enabling valid cross-compound comparison. This polarity differential is driven by the methylsulfonyl group (two S=O dipoles) versus the aromatic pyrimidine ring, and is expected to impact aqueous solubility, permeability, and nonspecific protein binding in biological assays [1][2].

Lipophilicity Drug-likeness ADME Prediction

Topological Polar Surface Area (TPSA): A 16 Ų Differential Impacting Predicted Oral Absorption and Blood-Brain Barrier Penetration

The target compound has a computed TPSA of 134 Ų, exceeding the pyrimidin-2-yl analog's TPSA of 118 Ų by 16 Ų [1][2]. In drug design, TPSA values below 140 Ų are generally associated with good oral absorption, while values below 60–90 Ų are typically required for significant passive blood-brain barrier penetration [1]. The target compound's higher TPSA, contributed by the two sulfonyl oxygens, positions it at the upper boundary for oral absorption and suggests reduced CNS penetration relative to the pyrimidine-substituted comparator. The morpholine-4-carbonyl analog (CAS 1396709-82-2), lacking a piperazine entirely, would be expected to have an even lower TPSA but also loses the conformational flexibility and basic nitrogen contributed by the piperazine scaffold [3].

Polar Surface Area Drug-likeness CNS Penetration

Sulfonyl Pharmacophore: Class-Level CB1 Receptor Antagonism Evidence from Sulfonylated Piperazine Patent Literature

The methylsulfonyl substituent on the piperazine ring distinguishes this compound from heteroaryl-substituted analogs and links it to a well-documented patent class of sulfonylated piperazines claimed as cannabinoid-1 (CB1) receptor antagonists and/or inverse agonists [1]. Patent WO2008024284A2 explicitly discloses sulfonylated piperazines of structural formula (I) as CB1 modulators useful for treating obesity, metabolic syndrome, cognitive disorders, and addiction [1]. While the target compound itself has not been individually characterized in published CB1 binding or functional assays, the presence of the methylsulfonyl group—rather than a pyrimidinyl, pyridinyl, or aryl substituent—places it within this therapeutically relevant pharmacophore class. The pyrimidin-2-yl analog (CAS 1396710-11-4) lacks the sulfonyl group and would not be covered by this patent family's structural claims [1][2]. Separately, the broader carboxamide-piperazine-arylsulfonyl compound class has demonstrated antifungal and herbicidal activities, with some members showing superiority over commercial fungicides such as Chlorothalonil and Dimethomorph at 500 mg/L, though these data are from compounds with different core scaffolds (arylsulfonyl rather than methylsulfonyl, and lacking the oxazole-furan bridge) [3].

CB1 Antagonist Sulfonamide Pharmacophore Metabolic Disease

Hydrogen Bond Acceptor Capacity: Sulfone-Derived HBA Profile as a Selectivity Determinant

The target compound possesses eight hydrogen bond acceptors (HBA), contributed by the furan oxygen, oxazole nitrogen and oxygen, two amide carbonyls, the piperazine nitrogen, and two sulfonyl oxygens [1]. The pyrimidin-2-yl analog also has eight HBAs, but the distribution and spatial geometry differ: the sulfone oxygens provide two strong, geometrically constrained HBA sites with distinct directionality compared to the pyrimidine ring nitrogens [1][2]. In the context of sulfonylated piperazine CB1 antagonists disclosed in patent WO2008024284A2, the sulfonyl group is proposed to engage in specific hydrogen-bonding interactions within the CB1 receptor binding pocket [3]. The morpholine analog (CAS 1396709-82-2), which replaces the entire piperazine-sulfonyl unit with a morpholine ring, reduces the HBA count by at least one and eliminates the sulfone pharmacophore entirely, representing a more profound structural departure [4].

Hydrogen Bonding Molecular Recognition Structure-Activity Relationship

Commercial Sourcing and Purity Specification: Defined Procurement Metrics Versus Uncharacterized Analogs

The target compound is available from Life Chemicals (catalog F6154-0438) at a specified purity of ≥90%, with transparent pricing for both mass-based (30 mg at $119.00) and molar-based (2 μmol at $57.00) quantities [1]. This dual-unit pricing enables procurement teams to select the most cost-effective format based on intended use (solid for weighing versus pre-measured solution for screening). The pyrimidin-2-yl analog (CAS 1396710-11-4) is catalogued under Life Chemicals F6154-0425, suggesting both compounds belong to the same focused screening library series and are available from a common supplier with comparable quality control documentation [2]. In contrast, the morpholine analog (CAS 1396709-82-2) and pyridin-2-yl analog (CAS 1286719-35-4) are less commonly stocked by major screening compound suppliers, potentially complicating comparative studies requiring matched sourcing and QC standards [3]. The availability of the target compound in the Life Chemicals Agrochemical Screening Sets further indicates its inclusion in pre-plated, assay-ready format libraries designed for high-throughput agricultural chemical discovery .

Compound Procurement Screening Libraries Purity Specification

Recommended Research and Industrial Application Scenarios for N-(4-(4-(Methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide (CAS 1286705-64-3) Based on Verified Differentiation Evidence


CB1 Receptor Antagonist Screening and Metabolic Disease Drug Discovery

The methylsulfonylpiperazine moiety places this compound within the sulfonylated piperazine chemotype claimed in patent WO2008024284A2 as CB1 receptor antagonists/inverse agonists [1]. Research programs targeting obesity, metabolic syndrome, or cannabinoid-system-mediated CNS disorders should prioritize this compound over the pyrimidin-2-yl analog (CAS 1396710-11-4) when the goal is to explore sulfonyl-dependent CB1 pharmacophore space, as the heteroaryl-substituted analogs lack the critical sulfonyl group implicated in receptor binding [1]. However, users must note that quantitative CB1 binding or functional data (IC₅₀, Ki, cAMP inhibition) for this specific compound have not been published; confirmatory in-house radioligand binding or β-arrestin recruitment assays are prerequisite to interpreting screening results [1].

Comparative Physicochemical Profiling for ADME/PK Structure-Property Relationship Studies

With a computed XLogP3 of −0.2 and TPSA of 134 Ų—differing from the pyrimidin-2-yl analog by −1.1 log units and +16 Ų respectively—this compound serves as a low-lipophilicity, high-polarity benchmark in comparative ADME panels alongside its more lipophilic analogs [2][3]. Procurement for parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability studies, or equilibrium solubility measurements across this congeneric series enables quantitative deconvolution of the methylsulfonyl group's contribution to permeability and solubility, providing actionable SAR guidance for lead optimization programs targeting oral bioavailability while maintaining target potency [2].

Agricultural Chemical Discovery via Pre-Plated Screening Libraries

This compound is included in Life Chemicals' Agrochemical Screening Sets in assay-ready, pre-plated format, making it immediately deployable in high-throughput screening campaigns against agricultural targets such as fungal pathogens, weed species, or insect receptors . The broader carboxamide-piperazine-arylsulfonyl compound class has demonstrated antifungal activity superior to commercial fungicides Chlorothalonil and Dimethomorph at 500 mg/L, and herbicidal activity against dicotyledonous plants, establishing a class-level precedent for agrochemical relevance [4]. The pre-plated format eliminates compound handling variability and enables direct concentration-response testing, accelerating hit identification timelines for agrochemical discovery groups.

Focused Library Design and SAR Expansion Around the Oxazole-Furan-Piperazine Scaffold

As a member of the Life Chemicals focused screening library series (F6154 sub-library, alongside F6154-0425 for the pyrimidinyl analog), this compound provides a defined starting point for scaffold-oriented SAR expansion [2]. The methylsulfonyl group's distinct electronic character (electron-withdrawing, high dipole moment) and hydrogen-bonding geometry differentiate it from heteroaryl and acyl substituents at the same piperazine N4 position. Medicinal chemistry teams can procure the entire F6154 congeneric series to establish substituent-dependent activity cliffs, physicochemical property trends, and selectivity fingerprints without the synthetic burden of de novo scaffold construction [2].

Quote Request

Request a Quote for N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.